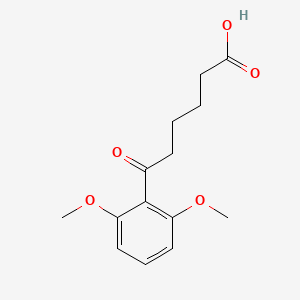

6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid

描述

Contextualization within Aryl-Substituted Aliphatic Keto-Carboxylic Acid Chemistry

Aryl-substituted aliphatic keto-carboxylic acids represent a significant subclass of keto-acids, where an aromatic ring is attached to the aliphatic chain that contains the keto and carboxylic acid groups. These compounds are of particular interest due to the electronic and steric influences of the aryl group on the reactivity of the functional groups. They serve as key building blocks in the synthesis of a variety of heterocyclic compounds and are precursors to more complex molecular architectures. The methodologies for their synthesis are diverse and include Friedel-Crafts acylation, oxidation of corresponding alcohols or hydrocarbons, and more recently, metal-catalyzed carbonylation reactions. mdpi.com The presence of substituents on the aryl ring, such as the dimethoxy groups in the title compound, can further modulate their chemical properties and open up avenues for selective transformations.

Structural Overview and Nomenclature of 6-(2,6-Dimethoxyphenyl)-6-oxohexanoic Acid

This compound is a specific example of an aryl-substituted aliphatic keto-carboxylic acid. Its structure consists of a hexanoic acid backbone, with a ketone group at the 6-position. This keto group is further substituted with a 2,6-dimethoxyphenyl group. The systematic IUPAC name clearly defines this arrangement. The aliphatic chain provides flexibility, while the 2,6-dimethoxyphenyl group introduces aromaticity and the potential for specific interactions and further functionalization.

Below is a table summarizing the key structural and identifying information for this compound and its close relatives.

| Compound Name | Molecular Formula | CAS Number | InChI Key |

| This compound | C14H18O5 | Not available | Not available |

| 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid | C14H18O5 | 79381-16-1 | Not available |

| 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoic acid | C15H20O6 | 917591-97-0 | AWWAWFSNSOMPDE-UHFFFAOYSA-N |

| 6-Oxohexanoic acid | C6H10O3 | 928-81-4 | PNPPVRALIYXJBW-UHFFFAOYSA-N nih.gov |

Current Research Landscape and Emerging Areas for Keto-Carboxylic Acid Derivatives

The research landscape for keto-carboxylic acid derivatives is vibrant and expanding, driven by their utility in synthetic and medicinal chemistry. mdpi.com Current research focuses on the development of novel, more efficient, and sustainable methods for their synthesis. This includes the use of greener reagents and catalytic systems, such as magnesium-promoted reductive carboxylation of aryl vinyl ketones. organic-chemistry.orgresearchgate.net

Emerging areas of research include the application of keto-carboxylic acids in the synthesis of biologically active compounds. For example, amino acids with aryl-keto functions in their side chains, derived from keto-carboxylic acids, have been successfully incorporated into peptides. nih.gov Furthermore, photoredox catalysis has emerged as a powerful tool for the decarboxylative arylation of α-oxo acids, providing a mild and efficient route to ketones. princeton.edu The unique reactivity of the dual functional groups in keto-carboxylic acids also makes them attractive starting materials for the synthesis of complex heterocyclic systems, which are prevalent in many pharmaceutical agents. The development of new reactions that exploit the inherent functionality of keto-carboxylic acids continues to be an active area of investigation, promising new avenues for the construction of molecular complexity.

Detailed Research Findings

While specific research findings on this compound are scarce, the broader class of aryl-substituted keto-carboxylic acids has been the subject of various studies. These studies provide a framework for understanding the potential chemical behavior and applications of the title compound.

Synthesis: General synthetic strategies for aryl-substituted keto-carboxylic acids that could potentially be applied to the synthesis of this compound include:

Friedel-Crafts Acylation: This classic method would involve the acylation of 1,3-dimethoxybenzene (B93181) with a suitable derivative of adipic acid, such as adipic anhydride (B1165640) or adipoyl chloride, in the presence of a Lewis acid catalyst.

Oxidation of Precursors: The oxidation of a corresponding secondary alcohol, 6-hydroxy-6-(2,6-dimethoxyphenyl)hexanoic acid, would yield the target keto-acid.

Carbon-Carbon Bond Forming Reactions: Modern cross-coupling methodologies could be envisioned, potentially involving the coupling of a 2,6-dimethoxyphenyl organometallic reagent with a suitable electrophilic hexanoic acid derivative.

Reactivity and Potential Applications: The presence of both a ketone and a carboxylic acid allows for a range of chemical transformations:

Derivatization of the Carboxylic Acid: The carboxylic acid can be converted into esters, amides, or acid halides, which can then undergo further reactions.

Reactions at the Ketone: The ketone can undergo nucleophilic addition, reduction to an alcohol, or be used in the formation of imines or other derivatives.

Intramolecular Cyclization: Depending on the reaction conditions, intramolecular reactions between the ketone and the carboxylic acid or its derivatives could lead to the formation of lactones or other cyclic structures.

The 2,6-dimethoxy substitution pattern on the phenyl ring is known to influence the conformation and reactivity of the molecule. The steric hindrance from the ortho-methoxy groups can affect the accessibility of the ketone carbonyl group.

The table below presents some predicted physicochemical properties for this compound based on the properties of similar structures like 6-oxohexanoic acid. nih.govchemsrc.com

| Property | Predicted Value |

| Molecular Weight | 266.29 g/mol |

| Density | ~1.2 g/cm³ |

| Boiling Point | >300 °C (decomposes) |

| pKa | ~4.5 |

属性

IUPAC Name |

6-(2,6-dimethoxyphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-18-11-7-5-8-12(19-2)14(11)10(15)6-3-4-9-13(16)17/h5,7-8H,3-4,6,9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGVKIKPSXLBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645471 | |

| Record name | 6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-49-9 | |

| Record name | 6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 6 2,6 Dimethoxyphenyl 6 Oxohexanoic Acid

Conventional Organic Synthesis Routes

Conventional organic synthesis provides the most direct and well-established methods for the preparation of aryl-oxohexanoic acids. These routes typically involve the formation of the key carbon-carbon bond between the aromatic ring and the oxohexanoic acid chain through reactions such as Friedel-Crafts acylation or the construction of the side chain on a pre-existing aromatic core.

Friedel-Crafts Acylation Approaches for Aryl-Oxohexanoic Acid Synthesis

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, allowing for the introduction of an acyl group onto an aromatic ring. rsc.org This electrophilic aromatic substitution reaction is a primary method for the synthesis of aryl ketones and is highly applicable to the preparation of compounds like 6-(dimethoxyphenyl)-6-oxohexanoic acid. libretexts.org

A direct approach to synthesizing the target molecule involves the reaction of a dimethoxybenzene derivative, specifically 1,3-dimethoxybenzene (B93181), with an appropriate six-carbon acylating agent. The most common acylating agents for this purpose are dicarboxylic acid derivatives such as adipoyl chloride (the diacid chloride of adipic acid) or adipic anhydride (B1165640).

The reaction proceeds via the generation of an acylium ion intermediate from the acyl halide and a Lewis acid catalyst. This highly electrophilic species is then attacked by the electron-rich dimethoxybenzene ring. Due to the strong activating and ortho-, para-directing nature of the two methoxy (B1213986) groups in 1,3-dimethoxybenzene, the acylation is highly regioselective. The electrophile will preferentially add to the position that is para to one methoxy group and ortho to the other (the 4-position), which is both electronically activated and sterically accessible. Acylation at the 2-position, between the two methoxy groups, is generally less favored due to steric hindrance.

A plausible reaction scheme using adipoyl chloride is shown below:

Reaction of 1,3-dimethoxybenzene with adipoyl chloride

Following the initial acylation, the terminal acyl chloride can be hydrolyzed to the desired carboxylic acid during aqueous workup.

The success of a Friedel-Crafts acylation reaction is highly dependent on the choice of catalyst and the reaction conditions. A variety of Lewis acids can be employed to catalyze this transformation, with the most common being aluminum chloride (AlCl₃). rsc.org Other effective catalysts include iron(III) chloride (FeCl₃), tin(IV) chloride (SnCl₄), and boron trifluoride (BF₃). beilstein-journals.org In some cases, Brønsted acids like sulfuric acid or polyphosphoric acid can also be used. researchgate.net

The reaction is typically carried out in an inert solvent to ensure proper mixing and temperature control. Common solvents include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons like dichloromethane (B109758) or dichloroethane. The choice of solvent can influence the reactivity and selectivity of the reaction.

The reaction temperature is another critical parameter. While some Friedel-Crafts acylations can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. The optimal temperature will depend on the reactivity of the aromatic substrate, the acylating agent, and the catalyst used.

Below is an interactive data table summarizing typical catalytic systems and reaction conditions for Friedel-Crafts acylation of activated aromatic compounds.

| Catalyst | Acylating Agent | Solvent | Temperature Range (°C) | Key Considerations |

| AlCl₃ | Acyl Chloride | Nitrobenzene, Dichloromethane | 0 - 80 | Highly reactive, often requires stoichiometric amounts. Can promote side reactions. |

| FeCl₃ | Acyl Chloride/Anhydride | Dichloromethane, Carbon Disulfide | 25 - 100 | Milder than AlCl₃, often used for sensitive substrates. |

| SnCl₄ | Acyl Chloride | Dichloromethane | 0 - 50 | Mild Lewis acid, good for selective acylations. |

| Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) | Acyl Chloride/Anhydride | Nitromethane, Ionic Liquids | 25 - 150 | Recyclable catalysts, can be used in smaller quantities. beilstein-journals.org |

| Polyphosphoric Acid (PPA) | Carboxylic Acid | Neat | 50 - 150 | Acts as both catalyst and solvent. Good for intramolecular cyclizations. researchgate.net |

Multi-Step Synthesis from Precursors for Related Dimethoxyphenyl-Oxohexanoic Acids

An alternative to direct Friedel-Crafts acylation is a multi-step approach that builds the desired molecule from simpler precursors. This can be particularly useful if the direct acylation proves to be low-yielding or lacks the desired regioselectivity. A plausible multi-step synthesis could involve the initial preparation of a simpler aryl ketone followed by elaboration of the side chain.

In a multi-step sequence, it is often advantageous to protect the carboxylic acid functionality as an ester. This prevents the acidic proton of the carboxylic acid from interfering with subsequent reaction steps, particularly those involving strong bases or organometallic reagents. The esterification of a carboxylic acid precursor can be readily achieved through several standard methods.

The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used as the solvent (in large excess), or water is removed as it is formed.

| Reaction Name | Reagents | Catalyst | General Conditions |

| Fischer Esterification | Carboxylic Acid, Alcohol | H₂SO₄, HCl, TsOH | Reflux in excess alcohol |

| Steglich Esterification | Carboxylic Acid, Alcohol | DCC, DMAP | Room temperature in an inert solvent |

| Alkylation with Alkyl Halides | Carboxylic Acid, Alkyl Halide | Base (e.g., K₂CO₃, NaH) | Varies depending on the reactivity of the alkyl halide |

Following the synthesis of an aryl keto-ester, the keto group can be reduced to a methylene (B1212753) group (-CH₂-) to yield an alkyl-substituted derivative. This transformation is a key step in converting the products of Friedel-Crafts acylation into alkylated arenes. Two of the most well-known methods for this reduction are the Clemmensen reduction and the Wolff-Kishner reduction.

The Clemmensen reduction involves treating the keto-ester with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. libretexts.orgbyjus.comorgoreview.com These strongly acidic conditions are effective for reducing aryl ketones but are not suitable for substrates that are sensitive to strong acids. wikipedia.organnamalaiuniversity.ac.in

The Wolff-Kishner reduction provides a complementary method under strongly basic conditions. orgoreview.combyjus.comorganic-chemistry.org In this reaction, the ketone is first converted to a hydrazone by reaction with hydrazine (B178648) (H₂NNH₂). The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orgorganicchemistrytutor.com The reaction proceeds through the elimination of nitrogen gas to form the corresponding alkane.

| Reduction Method | Reagents | Conditions | Substrate Compatibility |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Reflux | Tolerates base-sensitive groups. Not suitable for acid-sensitive substrates. libretexts.org |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, Ethylene Glycol | High temperature (180-200 °C) | Tolerates acid-sensitive groups. Not suitable for base-sensitive substrates. orgoreview.com |

Vilsmeier-Haack Formylation and Subsequent Transformations for Ring Functionalization

The Vilsmeier-Haack reaction is a versatile and widely applied method in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comorganic-chemistry.org This reaction introduces an aldehyde group onto an aromatic ring, which serves as a crucial handle for further synthetic transformations. ijpcbs.com The process is particularly effective for arenes that possess powerful electron-donating substituents, such as alkoxy or dialkylamino groups. thieme-connect.dewikipedia.org

The core of the reaction involves the generation of a chloroiminium ion, commonly known as the Vilsmeier reagent, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most frequently phosphorus oxychloride (POCl₃). numberanalytics.comwikipedia.org This highly electrophilic Vilsmeier reagent then attacks the electron-rich aromatic ring in a process analogous to a Friedel-Crafts acylation. thieme-connect.de The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aryl aldehyde. organic-chemistry.orgwikipedia.org

In the context of synthesizing the 6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid scaffold, the starting aromatic component is 1,3-dimethoxybenzene. This substrate is highly activated towards electrophilic aromatic substitution due to the two methoxy groups. The Vilsmeier-Haack reaction on 1,3-dimethoxybenzene would lead to the formation of 2,4-dimethoxybenzaldehyde. thieme-connect.de

Subsequent Transformations:

Following the successful formylation of the dimethoxybenzene ring, the introduced aldehyde group would require significant chemical modification to construct the target 6-oxohexanoic acid side chain. This would involve a multi-step sequence of subsequent transformations to achieve both carbon-chain extension and oxidation. A hypothetical pathway could involve:

Carbon-Carbon Bond Formation: A Wittig reaction or a Horner-Wadsworth-Emmons reaction with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion could be employed to extend the carbon chain.

Reduction: The newly formed double bond would then be reduced, for instance, through catalytic hydrogenation.

Further Elongation and Functionalization: Additional steps would be required to add the remaining carbons and introduce the carboxylic acid and ketone functionalities at the appropriate positions.

Oxidation: A final oxidation step would be necessary to yield the ketone at the 6-position of the hexanoic acid chain.

This multi-step transformation highlights the utility of the Vilsmeier-Haack reaction in providing a key functional group for initiating the synthesis of more complex structures.

Chemo-Enzymatic and Biocatalytic Synthesis Approaches for Oxohexanoic Acid Scaffolds

Modern synthetic chemistry increasingly integrates enzymatic transformations with chemical conversions, a field known as chemo-enzymatic synthesis. nih.govrsc.org These approaches leverage the high selectivity and mild operating conditions of enzymes as powerful biocatalysts. princeton.edu For the construction of oxohexanoic acid scaffolds, several chemo-enzymatic and purely biocatalytic methods have been developed, offering alternatives to traditional chemical synthesis. tandfonline.com

Enzymatic Production of 6-Oxohexanoic Acid from Aminohexanoic Acid using ω-Amino Group-Oxidizing Enzymes

A notable biocatalytic route for producing 6-oxohexanoic acid utilizes 6-aminohexanoic acid as a starting material. tandfonline.comnih.gov This process employs a novel ω-amino group-oxidizing enzyme (ω-AOX) isolated from the fungal strain Phialemonium sp. AIU 274. tandfonline.comtandfonline.com This enzyme efficiently catalyzes the oxidative deamination of various ω-amino compounds, including the conversion of 6-aminohexanoic acid into 6-oxohexanoic acid. tandfonline.comtandfonline.com

The reaction is highly efficient, capable of achieving a 100% yield. tandfonline.comnih.gov A critical factor in the process is the management of hydrogen peroxide, a byproduct of the oxidase reaction. Hydrogen peroxide can negatively affect the stability and activity of the ω-AOX enzyme. tandfonline.com To mitigate this, catalase is added to the reaction mixture to decompose the hydrogen peroxide. tandfonline.comtandfonline.com Under optimized conditions, 200 mM of the 6-aminohexanoic acid substrate can be completely converted to 6-oxohexanoic acid. tandfonline.com

Detailed research findings have established the optimal conditions for this enzymatic conversion, which are summarized in the table below.

| Parameter | Optimal Value | Rationale |

| Enzyme | ω-AOX from Phialemonium sp. AIU 274 | Exhibits high oxidase activity for ω-amino compounds. tandfonline.comtandfonline.com |

| Co-enzyme | Catalase | Decomposes inhibitory H₂O₂ byproduct, increasing yield. tandfonline.com |

| Temperature | 30 °C | The ω-AOX is stable below 30°C but not above 35°C for long reactions. tandfonline.com |

| pH | 7.0 | The enzyme is most stable between pH 6.5 and 7.5. tandfonline.com |

| Incubation Time | 30 hours | Sufficient time for complete conversion of 200 mM substrate. tandfonline.com |

| Yield | 100% | Achieved under optimized conditions with catalase. nih.govtandfonline.com |

Biocatalytic Carbon-Carbon Bond Formation for Analogous Structures

The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis for building the carbon backbone of molecules. researchgate.netnih.gov Biocatalysis offers highly selective and environmentally benign methods for creating these bonds. researchgate.net While a direct biocatalytic route to this compound is not established, enzymes have been used to create analogous structures, demonstrating the potential of this approach.

Enzymes are remarkable catalysts that can facilitate chemical transformations with exceptional selectivity under mild conditions. princeton.edu Several classes of enzymes, including aldolases and transketolases, are well-established for synthetic C-C bond formation. nih.govresearchgate.net More recently, research has expanded to explore the promiscuous activities of other enzymes and to discover new enzymatic reactions. researchgate.netnih.gov

For instance, an enzymatic Stetter reaction has been used to synthesize 6-cyano-4-oxohexanoic acid, showcasing the construction of a C6-dicarbonyl scaffold. researchgate.net Furthermore, the discovery and engineering of enzymes to perform non-native reactions is a burgeoning field. Flavin-dependent 'ene'-reductases (EREDs) and pyridoxal (B1214274) 5'-phosphate (PLP)-dependent threonine aldolases are being developed to catalyze novel, synthetically valuable C-C bond formations through radical mechanisms. princeton.edu These advanced biocatalytic methods hold promise for the future synthesis of complex molecules and functionalized scaffolds. princeton.edunih.gov

Chemical Reactivity and Transformation Studies of 6 2,6 Dimethoxyphenyl 6 Oxohexanoic Acid and Its Derivatives

Reactions at the Ketone Moiety

The ketone functional group is a site of significant reactivity, susceptible to reduction, nucleophilic addition, and deoxygenation reactions.

The carbonyl group of the ketone can be reduced to a secondary alcohol, yielding 6-(2,6-dimethoxyphenyl)-6-hydroxyhexanoic acid. This transformation can be achieved through several methods, including catalytic hydrogenation and reduction with metal hydrides.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for ketone reduction include palladium, platinum, and nickel. For instance, palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the hydrogenation of various functional groups, including ketones. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. The conditions can often be tuned to selectively reduce the ketone without affecting the carboxylic acid or the aromatic ring.

Hydride Reductions: Complex metal hydrides are powerful reducing agents for ketones. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed. nih.gov NaBH₄ is a milder reagent, often used in alcoholic solvents, and is generally selective for aldehydes and ketones, leaving the carboxylic acid group intact. LiAlH₄ is a much stronger reducing agent and would reduce both the ketone and the carboxylic acid. Therefore, for the selective reduction of the ketone in 6-(2,6-dimethoxyphenyl)-6-oxohexanoic acid, NaBH₄ would be the more appropriate choice.

Another classic method for the reduction of aryl ketones is the Clemmensen reduction , which utilizes amalgamated zinc (Zn-Hg) under strongly acidic conditions (typically concentrated hydrochloric acid). masterorganicchemistry.com This reaction converts the ketone directly to a methylene (B1212753) group (-CH₂-), a deoxygenation process. However, its harsh acidic conditions may not be suitable for substrates with acid-sensitive functional groups. masterorganicchemistry.com

Table 1: Comparison of Ketone Reduction Methods

| Method | Reagents | Product Functional Group | Typical Conditions | Selectivity Notes |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Secondary Alcohol | Pressurized H₂, various solvents (e.g., EtOH) | Can be selective; may also reduce aromatic rings under harsh conditions. |

| Sodium Borohydride Reduction | NaBH₄ | Secondary Alcohol | Alcoholic solvents (e.g., MeOH, EtOH), room temp. | Highly selective for aldehydes and ketones over carboxylic acids and esters. |

| Lithium Aluminum Hydride Reduction | LiAlH₄ | Secondary Alcohol | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup | Powerful; reduces both ketone and carboxylic acid. |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Methylene (Alkane) | Reflux in concentrated HCl | Harsh acidic conditions; unsuitable for acid-sensitive molecules. masterorganicchemistry.com |

The electrophilic carbon atom of the ketone carbonyl is susceptible to attack by nucleophiles. A prominent example of such a reaction is the Wittig reaction, which converts ketones into alkenes. While specific studies on this compound are not detailed in the literature, the principles of the Wittig reaction would apply. The reaction involves a phosphorus ylide (a Wittig reagent), which attacks the ketone to form a betaine (B1666868) intermediate, subsequently collapsing to an alkene and triphenylphosphine (B44618) oxide. The structure of the ylide determines the structure of the resulting alkene, offering a versatile method for carbon-carbon bond formation at the ketone position.

The Wolff-Kishner reduction is a fundamental reaction in organic chemistry used to convert a ketone into a methylene group (-CH₂-), effectively removing the oxygen atom. wikipedia.org This transformation is conducted under strongly basic conditions, making it a complementary method to the acid-catalyzed Clemmensen reduction. masterorganicchemistry.comalfa-chemistry.com

The reaction proceeds in two main stages. First, the ketone reacts with hydrazine (B178648) (N₂H₄) to form a hydrazone intermediate. youtube.com In the second stage, under high temperatures and in the presence of a strong base like potassium hydroxide (B78521) (KOH) or potassium tert-butoxide, the hydrazone is converted to the corresponding alkane with the evolution of nitrogen gas, which drives the reaction to completion. wikipedia.orgyoutube.com

A significant improvement to the original procedure is the Huang-Minlon modification . lscollege.ac.in This one-pot method involves refluxing the carbonyl compound with hydrazine hydrate (B1144303) and a base (like NaOH or KOH) in a high-boiling solvent such as diethylene glycol. lscollege.ac.in After the initial formation of the hydrazone, water and excess hydrazine are distilled off, allowing the temperature to rise to around 200 °C to facilitate the final decomposition step. alfa-chemistry.comlscollege.ac.in This modification often leads to higher yields and shorter reaction times. lscollege.ac.in Given its tolerance for base-stable functional groups, the Wolff-Kishner reduction would be a suitable method for the deoxygenation of this compound to yield 6-(2,6-dimethoxyphenyl)hexanoic acid, as the carboxylic acid group would exist as its carboxylate salt under the basic conditions and remain unreactive.

Table 2: Typical Conditions for Wolff-Kishner Reduction (Huang-Minlon Modification)

| Parameter | Condition | Purpose |

| Reagents | Hydrazine hydrate (N₂H₄·H₂O), Potassium Hydroxide (KOH) | Formation of hydrazone and subsequent base-catalyzed elimination. lscollege.ac.in |

| Solvent | Diethylene glycol or other high-boiling polar solvent | Allows for the high temperatures (180-200 °C) required for the final step. masterorganicchemistry.com |

| Procedure | 1. Reflux ketone, base, and hydrazine hydrate to form the hydrazone. 2. Distill off water and excess hydrazine. 3. Heat the mixture to ~200 °C until nitrogen evolution ceases. | Ensures complete formation of the hydrazone before driving the decomposition to the alkane. alfa-chemistry.comlscollege.ac.in |

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for the synthesis of numerous derivatives, including esters, amides, acid chlorides, and anhydrides.

Esterification: The conversion of the carboxylic acid to an ester is a common and important transformation. One of the most direct methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net The reaction is an equilibrium process, and water is typically removed to drive it towards the product. Alternatively, cation-exchange resins like Dowex H+ can be used as a reusable and environmentally friendly catalyst. nih.gov

Amidation: Amides are typically synthesized from carboxylic acids by first converting the acid into a more reactive derivative, such as an acid chloride or by using a coupling agent. Direct reaction of a carboxylic acid with an amine is generally difficult and requires very high temperatures. Modern amidation protocols often employ coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or potassium hexafluorophosphate (B91526) (KPF₆) to facilitate the reaction under milder conditions. researchgate.net These reagents activate the carboxylic acid, allowing it to be readily attacked by an amine to form the corresponding amide derivative.

Acid Chlorides: The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom to form a highly reactive acid chloride. libretexts.org Acid chlorides are valuable synthetic intermediates because they react readily with a wide range of nucleophiles. Common reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅). libretexts.orglibretexts.orgwikipedia.org

The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. libretexts.org Oxalyl chloride is another effective, albeit milder, reagent that is often used with a catalytic amount of dimethylformamide (DMF). wikipedia.org

Anhydrides: Acid anhydrides can be formed from carboxylic acids, often via the acid chloride intermediate. Reacting an acid chloride with the carboxylate salt of the parent carboxylic acid is a standard method for producing a symmetrical anhydride (B1165640). This reaction involves the nucleophilic attack of the carboxylate on the highly electrophilic carbonyl carbon of the acid chloride.

Table 3: Common Reagents for Acid Chloride Formation

| Reagent | Formula | Typical Byproducts | Key Features |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts simplify purification; commonly used. libretexts.orglibretexts.org |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Milder than SOCl₂; reaction is often catalyzed by DMF. wikipedia.org |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | Solid reagent; byproduct (POCl₃) is a liquid that must be separated. libretexts.org |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Requires a 3:1 molar ratio of carboxylic acid to PCl₃. libretexts.org |

Reactivity of the Dimethoxyphenyl Ring

The chemical behavior of this compound is significantly influenced by the 2,6-dimethoxyphenyl moiety. The two methoxy (B1213986) groups (-OCH₃) are powerful electron-donating groups that profoundly affect the reactivity of the aromatic ring, particularly in electrophilic substitution reactions. Concurrently, these methoxy groups themselves represent sites for chemical modification.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The susceptibility of the benzene (B151609) ring in this compound to electrophilic attack is dictated by the electronic effects of its substituents: the two activating methoxy groups and the deactivating 6-oxohexanoic acid side chain.

Directing Effects of Substituents

The methoxy groups at positions 2 and 6 are strong activating groups due to their ability to donate electron density to the ring through resonance. studymind.co.uk This donation increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than unsubstituted benzene. studymind.co.uk Activating groups are typically ortho, para-directors. libretexts.orglibretexts.org

The methoxy group at C-2 directs incoming electrophiles to its ortho (C-3) and para (C-5) positions.

The methoxy group at C-6 directs incoming electrophiles to its ortho (C-5) and para (C-3) positions.

Conversely, the acyl group (-C(O)R) of the hexanoic acid chain is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position (C-4). libretexts.orglibretexts.org

The combined influence of these groups results in strong activation at the C-3 and C-5 positions, as both methoxy groups reinforce the electron density at these sites. The C-4 position is sterically accessible but electronically deactivated by the acyl group. Therefore, electrophilic substitution is most likely to occur at the C-3 or C-5 positions. However, the significant steric hindrance provided by the two ortho-methoxy groups and the adjacent bulky side chain can also play a crucial role in determining the final regioselectivity of the reaction. nih.gov

Below is a table summarizing the directing effects of the substituents on the aromatic ring.

| Substituent Group | Position on Ring | Electronic Effect | Directing Influence | Impact on Reactivity |

|---|---|---|---|---|

| Methoxy (-OCH₃) | C-2 and C-6 | Electron-Donating (Resonance) | Ortho, Para (to C-3, C-5) | Activating |

| 6-Oxohexanoic acid chain (-COR) | C-1 | Electron-Withdrawing (Inductive & Resonance) | Meta (to C-4) | Deactivating |

Potential SEAr Reactions

While specific studies on this compound are limited, its reactivity can be predicted based on established principles of electrophilic aromatic substitution. minia.edu.egmasterorganicchemistry.comlibretexts.org

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst would be expected to yield mono- or di-substituted products, primarily at the C-3 and C-5 positions.

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring, again predicted to occur at the C-3 or C-5 position.

Friedel-Crafts Acylation/Alkylation: These reactions, catalyzed by Lewis acids, could introduce acyl or alkyl groups. However, the existing acyl substituent deactivates the ring, potentially making these reactions more challenging compared to a more activated system like 2,6-dimethoxytoluene. Studies on the related compound 2,6-dimethoxyphenol (B48157) have shown that Friedel-Crafts acylation can lead to substitution at the position para to the hydroxyl group, but this is accompanied by an unexpected cleavage of a methoxy group. nih.govnih.gov

The methoxy groups on the aromatic ring are key sites for chemical derivatization, with ether cleavage (demethylation) being the most significant transformation. This reaction converts the aryl methyl ethers into the corresponding phenols (hydroxyl groups), which can serve as handles for further functionalization.

Demethylation Reactions

The cleavage of the strong aryl C-O bond in methoxy ethers typically requires harsh conditions and potent reagents. A variety of methods have been developed for this purpose, employing both Lewis acids and strong Brønsted acids. researchgate.net

Commonly used reagents for the demethylation of aryl methyl ethers include:

Boron Tribromide (BBr₃): A highly effective but often aggressive reagent for cleaving ethers. google.com

Aluminum Chloride (AlCl₃): A Lewis acid that can promote demethylation, sometimes in conjunction with a nucleophile. researchgate.netgoogle.com Research on 2,6-dimethoxyphenol demonstrated that AlCl₃ in the presence of an acyl chloride can selectively cleave one of the two methoxy groups. nih.govnih.gov

Strong Acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) can be used, often at elevated temperatures. researchgate.net

Thiol-based Reagents: Nucleophilic demethylation can be achieved using thiols, such as ethanethiol (B150549) (EtSH), in the presence of a base.

The table below details common reagents used for the demethylation of aryl methyl ethers.

| Reagent Class | Specific Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Lewis Acids | Boron Tribromide (BBr₃) | Dichloromethane (B109758), low temperature to RT | google.com |

| Lewis Acids | Aluminum Chloride (AlCl₃) | Inert solvent, often with a scavenger (e.g., EtSH) | nih.govnih.gov |

| Brønsted Acids | Hydrobromic Acid (HBr) | Aqueous or acetic acid, reflux | researchgate.net |

| Nucleophilic Agents | Lithium Aluminum Hydride (LAH) | High boiling ether solvent, reflux | google.com |

| Organometallic Reagents | L-Selectride | THF, reflux | google.com |

| Other | Iodocyclohexane/DMF | DMF, reflux | researchgate.net |

In addition to chemical methods, enzymatic modifications have been explored. For instance, the enzyme laccase can mediate the oxidation of 2,6-dimethoxyphenol, leading to the formation of dimers. researchgate.net This process can sometimes be accompanied by the loss of methyl groups from the methoxy functionalities. researchgate.net

Cyclization Reactions and Intramolecular Transformations of Related Keto-Acids

The 6-oxohexanoic acid side chain possesses two reactive functional groups—a ketone and a carboxylic acid—in a spatial arrangement that allows for intramolecular reactions to form new cyclic structures. As a 6-oxo acid, the compound is an ε-keto acid, meaning the carbonyl group is on the epsilon carbon relative to the carboxyl group. Such structures are precursors to seven-membered rings.

Intramolecular Friedel-Crafts Acylation

One of the most direct cyclization pathways is an intramolecular Friedel-Crafts acylation. In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, the carboxylic acid can be activated to acylate the electron-rich dimethoxyphenyl ring. Given the length of the alkyl chain, this reaction would result in the formation of a seven-membered ring fused to the aromatic core, yielding a substituted benzosuberone derivative. The high reactivity of the dimethoxyphenyl ring, due to the two activating methoxy groups, would facilitate this type of cyclization.

Lactonization via Reduction

Another potential transformation involves the initial reduction of the ketone at the C-6 position to a secondary alcohol. This would transform the molecule into a 6-hydroxyhexanoic acid derivative. Such δ-hydroxy acids are known to undergo intramolecular esterification (lactonization), often under acidic conditions, to form a cyclic ester or lactone. youtube.com In this case, the cyclization of the 6-hydroxy derivative would produce a seven-membered lactone, known as an oxepan-2-one.

Other Transformations

Research into the reactivity of related γ- and δ-keto esters has revealed other complex transformations. For example, biocatalytic methods using transaminases can convert γ- and δ-keto esters into the corresponding amino esters, which then spontaneously cyclize to form five- and six-membered lactams (cyclic amides). researchgate.netresearchgate.net While this compound is an ε-keto acid, similar enzymatic or chemical strategies could potentially be adapted to synthesize seven-membered lactams.

The following table outlines potential cyclization pathways for keto-acids like the title compound.

| Reaction Type | Required Reagents/Conditions | Intermediate Species | Final Cyclic Product |

|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | Strong acid (e.g., PPA, H₂SO₄) | Acylium ion | Fused seven-membered ketone (Benzosuberone derivative) |

| Reduction followed by Lactonization | 1. Reducing agent (e.g., NaBH₄) 2. Acid catalyst | 6-Hydroxyhexanoic acid derivative | Seven-membered lactone (Oxepan-2-one derivative) |

| Reductive Amination followed by Lactamization | 1. NH₃/H₂, catalyst or NaBH₃CN 2. Heat | 6-Aminohexanoic acid derivative | Seven-membered lactam (Caprolactam derivative) |

Spectroscopic and Structural Elucidation Methodologies for 6 2,6 Dimethoxyphenyl 6 Oxohexanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing granular information about the chemical environment of individual atoms. For 6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid, a combination of ¹H and ¹³C NMR, supplemented by advanced 2D techniques for analogous compounds, would offer a complete picture of its constitution.

Proton (¹H) NMR Characterization for Structural Confirmation

The ¹H NMR spectrum would be characterized by distinct signals corresponding to the aromatic protons of the 2,6-dimethoxyphenyl group, the methoxy (B1213986) protons, and the aliphatic protons of the hexanoic acid chain. The aromatic region would likely display a complex splitting pattern due to the coupling between the vicinal protons on the benzene (B151609) ring. The methylene (B1212753) protons of the hexanoic acid chain would appear as a series of multiplets in the upfield region, with their chemical shifts influenced by their proximity to the carbonyl and carboxylic acid functionalities. The methoxy groups would present as a sharp singlet, integrating to six protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.4 | m | 3H |

| Methoxy (-OCH₃) | ~3.8 | s | 6H |

| -CH₂- (adjacent to C=O) | ~2.9 | t | 2H |

| -CH₂- (adjacent to COOH) | ~2.3 | t | 2H |

| -CH₂- (aliphatic chain) | 1.6 - 1.8 | m | 4H |

Note: This table is based on predicted values and typical chemical shift ranges for similar functional groups. Actual experimental data is required for definitive assignment.

Carbon-13 (¹³C) NMR Characterization for Carbon Skeleton Analysis

Similarly, specific experimental ¹³C NMR data for this compound is not available in published literature. A predicted spectrum would reveal signals for each unique carbon atom in the molecule.

The carbon skeleton would be confirmed by the presence of signals corresponding to the carbonyl carbon, the carboxylic acid carbon, the aromatic carbons (including the methoxy-substituted carbons), the methoxy carbons themselves, and the four distinct methylene carbons of the hexanoic acid chain. The downfield region of the spectrum would be occupied by the carbonyl and carboxylic acid signals, while the aromatic and methoxy carbons would resonate in the mid-range, and the aliphatic carbons would appear in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | 195 - 205 |

| COOH (Carboxylic Acid) | 175 - 185 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-H & C-C | 100 - 135 |

| Methoxy (-OCH₃) | 55 - 60 |

| -CH₂- (adjacent to C=O) | 35 - 45 |

| -CH₂- (adjacent to COOH) | 30 - 40 |

Note: This table is based on predicted values and typical chemical shift ranges for similar functional groups. Actual experimental data is required for definitive assignment.

Advanced NMR Techniques for Stereochemical and Conformational Elucidation (e.g., 2D NMR for analogous compounds)

While specific 2D NMR studies on this compound have not been reported, the application of such techniques to analogous compounds provides a framework for potential structural insights. Techniques such as COSY (Correlation Spectroscopy) would be instrumental in establishing the connectivity of the proton network within the hexanoic acid chain. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection between the hexanoic acid chain and the 2,6-dimethoxyphenyl moiety. For more complex analogs, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, aiding in the elucidation of the molecule's preferred conformation in solution.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as offering insights into the molecular structure through fragmentation analysis.

Low and High Resolution Mass Spectrometry for Molecular Weight Determination

Experimental mass spectrometry data for this compound is not available in the reviewed literature. However, the expected results can be predicted. The nominal molecular weight of the compound (C₁₄H₁₈O₅) is 266.29 g/mol . A low-resolution mass spectrum would show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) at m/z 266 or 267, respectively, depending on the ionization technique used.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition. The calculated exact mass of C₁₄H₁₈O₅ is 266.11542 g/mol . An experimental HRMS value within a few parts per million (ppm) of this calculated mass would unequivocally confirm the molecular formula of the compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₄H₁₈O₅ |

| Nominal Molecular Weight | 266 g/mol |

| Exact Mass | 266.11542 u |

| Expected [M+H]⁺ (LRMS) | 267 |

Fragmentation Pattern Analysis and Mechanistic Studies by Collision-Induced Dissociation (CID)

While a specific experimental fragmentation pattern for this compound has not been documented, the principles of Collision-Induced Dissociation (CID) allow for the prediction of its likely fragmentation pathways. In a tandem mass spectrometry (MS/MS) experiment, the molecular ion would be isolated and subjected to collisions with an inert gas, leading to characteristic fragmentation.

Table 4: List of Compound Names

| Compound Name |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds (stretching, bending, etc.). The resulting IR spectrum is a unique molecular fingerprint.

For this compound, the key functional groups are a carboxylic acid, an aromatic ketone, an aromatic ring, and ether linkages. The presence of these groups gives rise to characteristic absorption bands in the IR spectrum. The conjugation of the ketone's carbonyl group with the aromatic ring lowers its stretching frequency compared to a saturated ketone. pressbooks.pubwpmucdn.com Similarly, the carboxylic acid group presents a very broad O-H stretching band due to hydrogen bonding, along with a distinct carbonyl stretch. orgchemboulder.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Description |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very broad and strong, often overlapping with C-H stretches. orgchemboulder.com |

| Aromatic & Alkyl | C-H Stretch | 3100 - 3000 & 3000 - 2850 | Aromatic C-H appears just above 3000 cm⁻¹; Alkyl C-H appears just below. pressbooks.pub |

| Carboxylic Acid | C=O Stretch | ~1720 - 1700 | Strong and sharp. orgchemboulder.com |

| Aromatic Ketone | C=O Stretch | ~1690 - 1680 | Strong and sharp; frequency is lowered by conjugation to the aromatic ring. pressbooks.pub |

| Aromatic Ring | C=C Stretch | ~1600 - 1450 | Multiple medium to weak bands. pressbooks.pub |

| Carboxylic Acid | C-O Stretch | ~1320 - 1210 | Medium intensity. orgchemboulder.com |

| Aryl Ether | C-O Stretch | ~1250 (asymmetric) & ~1050 (symmetric) | Strong bands characteristic of the Ar-O-CH₃ group. |

| Carboxylic Acid | O-H Bend | ~1440 - 1395 & ~950 - 910 | Medium intensity bands. orgchemboulder.com |

This interactive table summarizes the expected IR absorption frequencies for the key functional groups in the molecule.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. When combined with the molecular weight, the molecular formula can be definitively established.

The molecular formula for this compound is C₁₄H₁₈O₅. Based on this formula, the theoretical elemental composition can be calculated. microcombichem.com Experimental results from an elemental analyzer are typically expected to be within ±0.4% of these theoretical values to confirm the compound's identity and purity.

Table 2: Elemental Composition of this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₈O₅ |

| Molecular Weight | 266.29 g/mol microcombichem.com |

| Carbon (C) Percentage | 63.15% microcombichem.com |

| Hydrogen (H) Percentage | 6.81% microcombichem.com |

| Oxygen (O) Percentage | 30.04% microcombichem.com |

This interactive table provides the key elemental data for the compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. d-nb.info However, due to the low volatility and high polarity of the carboxylic acid group, this compound requires a chemical modification, known as derivatization, before GC-MS analysis. usherbrooke.ca Common derivatization methods include silylation or esterification (e.g., methylation) to convert the carboxylic acid into a less polar and more volatile derivative. d-nb.infousherbrooke.ca

Once the derivatized compound is injected into the GC, it is vaporized and separated based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization causes the molecule to fragment in a reproducible manner. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of these fragments.

The fragmentation pattern for the derivatized this compound would be expected to show characteristic cleavages:

Alpha-cleavage: The bond between the carbonyl group and the adjacent carbon of the alkyl chain is a likely point of cleavage. For aromatic ketones, this cleavage results in the formation of a stable acylium ion. whitman.edumiamioh.edu

Ether Fragmentation: Cleavage of the methyl groups from the methoxy substituents on the aromatic ring is common.

Key Fragments: A prominent peak corresponding to the 2,6-dimethoxybenzoyl cation (m/z 165) would be a strong indicator of the core structure. Other fragments would arise from the cleavage of the hexanoic acid ester side chain. whitman.edu

Table 3: Predicted Key Mass Fragments in GC-MS (EI mode) of Derivatized Compound

| Fragment Structure | Predicted m/z | Fragmentation Pathway |

| [2,6-dimethoxybenzoyl]+ | 165 | Alpha-cleavage at the ketone |

| [M - OCH₃]+ | M - 31 | Loss of a methoxy radical from the aromatic ring |

| [M - COOR]+ | M - (COOR) | Alpha-cleavage of the derivatized carboxyl group |

| [C₆H₃(OCH₃)₂]+ | 135 | Loss of CO from the benzoyl cation |

This interactive table outlines the expected fragmentation patterns in GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that is well-suited for the analysis of polar and non-volatile compounds like this compound, as it does not require derivatization. researchgate.net High-Performance Liquid Chromatography (HPLC) is used to separate the compound from any impurities.

For acidic compounds, reversed-phase HPLC is typically employed. pharmaknowledgeforum.com In this mode, the stationary phase is non-polar (e.g., C8 or C18 silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. nih.gov To ensure good peak shape and reproducible retention times for a carboxylic acid, the pH of the mobile phase is often lowered by adding a small amount of an acid like formic acid. pharmaknowledgeforum.combiotage.com This suppresses the ionization of the carboxylic acid group, making the molecule less polar and allowing for better interaction with the non-polar stationary phase. biotage.com

After separation in the HPLC column, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows the analysis of intact molecules with minimal fragmentation. The compound can be detected in either positive or negative ion mode.

Positive Ion Mode: The molecule can accept a proton to form the protonated molecular ion, [M+H]⁺, at m/z 267.3.

Negative Ion Mode: The acidic proton of the carboxylic acid can be lost to form the deprotonated molecular ion, [M-H]⁻, at m/z 265.3. researchgate.net

Table 4: Typical LC-MS Parameters for Analysis

| Parameter | Typical Condition | Purpose |

| HPLC Column | Reversed-Phase C18 or C8 | Separation based on hydrophobicity. pharmaknowledgeforum.com |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | Gradient elution is often used to separate compounds with different polarities. nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) | Soft ionization suitable for polar molecules. researchgate.net |

| MS Detection | Positive ([M+H]⁺) or Negative ([M-H]⁻) | Detection of the intact molecular ion. |

This interactive table shows typical conditions for the LC-MS analysis of the compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for separating components of a mixture and is particularly valuable for monitoring the progress of a chemical reaction. umich.edulibretexts.org It operates on the same principle of separation as column chromatography, involving a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). ukessays.com

In the synthesis of this compound, which could be formed via a Friedel-Crafts acylation reaction, TLC is an ideal tool to track the conversion of the starting materials (e.g., 1,3-dimethoxybenzene (B93181) and a hexanoic acid derivative) into the final product. umich.edu

The process involves spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of the starting material and the reaction mixture) onto a TLC plate. libretexts.org The plate is then placed in a chamber with a suitable mobile phase, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). chemistryhall.com As the solvent moves up the plate by capillary action, it carries the spotted compounds with it. Separation occurs based on polarity; less polar compounds travel further up the plate (higher Retention factor, Rf), while more polar compounds interact more strongly with the silica gel and travel shorter distances (lower Rf). chemistryhall.com

The product, an aromatic ketone with a carboxylic acid, is generally more polar than the aromatic ether starting material. Therefore, on the TLC plate, the product spot will have a lower Rf value than the starting material spot. The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared from the reaction mixture lane, and a new spot corresponding to the product is clearly visible. libretexts.org Due to the aromatic nature of the compound, the spots can be easily visualized under a UV lamp. operachem.com

Table 5: Application of TLC in Reaction Monitoring

| Component | Expected Relative Polarity | Expected Rf Value | Visualization |

| Starting Material (e.g., 1,3-dimethoxybenzene) | Low | High | UV Light (254 nm) |

| Product (this compound) | High | Low | UV Light (254 nm) |

This interactive table illustrates the use of TLC for monitoring the synthesis of the target compound.

Metabolic and Enzymatic Transformation Pathways of Oxohexanoic Acid Analogs

Biochemical Pathways of Oxohexanoic Acid Derivatives

The biochemical pathways involving oxohexanoic acid derivatives are diverse, playing roles in fundamental metabolic processes and offering potential for biotechnological applications. These pathways highlight the intricate enzymatic machinery that organisms have evolved to process these molecules.

Role of 6-Oxohexanoic Acid as a Metabolite in Amino Acid Catabolism

6-Oxohexanoic acid is recognized as a metabolite in the catabolism of amino acids. biosynth.com The breakdown of certain amino acids can lead to the formation of this oxo acid, which can then be further metabolized. For instance, the catabolism of lysine (B10760008) can lead to intermediates that are structurally related to 6-oxohexanoic acid. The process of amino acid catabolism involves the removal of the α-amino group, followed by the breakdown of the remaining carbon skeleton. encyclopedia.pub These carbon skeletons can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production or be used as precursors for the synthesis of other molecules. libretexts.org The specific pathways can be either glucogenic, producing intermediates for glucose synthesis, or ketogenic, leading to the formation of ketone bodies. libretexts.orgthemedicalbiochemistrypage.org

Enzymatic Conversions of Analogous Compounds in Microorganisms

Microorganisms are a rich source of enzymes capable of transforming a wide array of organic compounds, including analogs of oxohexanoic acid. These enzymatic conversions are of significant interest for industrial biotechnology due to their high specificity and efficiency under mild reaction conditions.

One notable example is the enzymatic production of 6-oxohexanoic acid from 6-aminohexanoic acid. This conversion can be achieved with high efficiency using an ω-amino group-oxidizing enzyme (ω-AOX) from the fungus Phialemonium sp. AIU 274. In a study, this enzyme, in the presence of catalase, was able to convert 6-aminohexanoic acid to 6-oxohexanoic acid with a 100% yield. nih.govresearchgate.net This biocatalytic method presents a promising alternative to chemical synthesis methods. researchgate.net

The general reaction catalyzed by amino acid oxidases involves the oxidative deamination of an amino acid to the corresponding α-keto acid, with the concomitant production of ammonia (B1221849) and hydrogen peroxide. nih.govwikipedia.org

In Vitro Enzymatic Studies with Related Compounds

In vitro studies using isolated enzymes are fundamental to characterizing their catalytic properties, including substrate specificity and reaction kinetics. Such studies provide valuable insights into the mechanisms of enzymatic reactions and their potential for synthetic applications.

Substrate Specificity and Enzyme Kinetics of Oxidizing Enzymes Acting on Amino Compounds to Yield Keto-Acids

Oxidizing enzymes, particularly amino acid oxidases, play a key role in the conversion of amino compounds to keto-acids. These enzymes exhibit varying degrees of substrate specificity, which is the ability to selectively bind and act on specific substrates. nih.govbyjus.com

D-amino acid oxidase (DAAO) is a well-studied FAD-dependent enzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. nih.govfrontiersin.org The substrate specificity of DAAO from different sources has been investigated, revealing preferences for certain types of D-amino acids (e.g., neutral, anionic, or cationic side chains). nih.gov The kinetic mechanism of D-amino acid oxidase has been examined in detail, providing insights into the rates of flavin reduction and reoxidation, as well as product release, which can be the rate-limiting step. nih.govnih.gov

The table below summarizes the kinetic parameters of human D-amino acid oxidase (hDAAO) with different substrates, illustrating its substrate specificity.

| Substrate (D-amino acid) | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) |

| D-Alanine | 1.8 | 15.5 | 8611 |

| D-Serine | 9.0 | 4.5 | 500 |

| D-Valine | 0.4 | 16.0 | 40000 |

| D-Leucine | 0.3 | 17.0 | 56667 |

| D-Phenylalanine | 0.2 | 18.0 | 90000 |

Data adapted from studies on human D-amino acid oxidase.

The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and a lower Km generally indicates a higher affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio. libretexts.org

Investigation of Enzyme-Catalyzed Carbon-Carbon Bond Formations and Oxidative Processes

Enzymes are also powerful catalysts for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. acs.org Carboligases, for example, catalyze the ligation of two substrates, often involving a decarboxylation step, to form a new C-C bond. acib.at Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are a well-known class of enzymes that facilitate C-C bond formation through an "umpolung" (polarity reversal) mechanism. acs.org

Oxidative processes catalyzed by enzymes are also widespread in nature. uomus.edu.iq Fatty acid oxidation, for instance, is a key energy-generating pathway where fatty acids are broken down to acetyl-CoA. mhmedical.comuoanbar.edu.iq This process involves a series of enzymatic reactions, including oxidation, hydration, and thiolysis. uomus.edu.iq The acetyl-CoA produced can then enter the citric acid cycle or be used for ketogenesis, the synthesis of ketone bodies. nih.govwikipedia.orgyoutube.com

The table below lists some enzymes involved in C-C bond formation and oxidative processes, along with their respective reactions.

| Enzyme | Enzyme Class | Reaction Type |

| Aldolase | Lyase | Carbon-Carbon bond formation (Aldol addition) acs.orgrsc.org |

| ThDP-dependent enzymes | Lyase/Transferase | Carbon-Carbon bond formation acs.org |

| Acyl-CoA Oxidase | Oxidoreductase | Fatty acid oxidation uomus.edu.iq |

| D-amino acid oxidase | Oxidoreductase | Oxidative deamination nih.gov |

| L-amino acid oxidase | Oxidoreductase | Oxidative deamination wikipedia.org |

Advanced Research Directions and Future Perspectives for 6 2,6 Dimethoxyphenyl 6 Oxohexanoic Acid

Exploration of Novel and Sustainable Synthetic Routes, including Green Chemistry Methodologies

The traditional synthesis of aryl keto-acids often involves Friedel-Crafts acylation, which typically relies on stoichiometric amounts of Lewis acids and halogenated solvents, posing environmental concerns. Future research is geared towards developing more sustainable synthetic pathways. Green chemistry principles are central to this endeavor, emphasizing the use of environmentally benign solvents, catalytic processes, and atom-efficient reactions.

Key areas of exploration include:

Catalytic Friedel-Crafts Acylation: Replacing conventional Lewis acids like AlCl₃ with solid acid catalysts (e.g., zeolites, clays) or recyclable metal triflates can significantly reduce waste and catalyst-related hazards.

Alternative Solvents: The investigation of greener solvents, such as ethyl acetate (B1210297) or supercritical CO₂, is crucial. Ethyl acetate, for instance, has a much better green score and lower water affinity compared to traditional solvents like DMF, which is particularly beneficial for water-sensitive reactions. unibo.it

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat management, and scalability for acylation reactions. This technology allows for precise control over reaction parameters, often leading to higher yields and purity while minimizing solvent usage.

Oxidative Routes: A promising green alternative involves the oxidation of a suitable precursor. For instance, methods using hydrogen peroxide with a tungstate (B81510) catalyst represent a clean oxidation system where the only byproduct is water. cuhk.edu.hk This approach aligns with the growing demand for sustainable chemical production. cuhk.edu.hk

| Methodology | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Catalyst | Stoichiometric Lewis Acids (e.g., AlCl₃) | Catalytic Solid Acids, Recyclable Catalysts |

| Solvents | Halogenated Solvents (e.g., DCM) | Benign Solvents (e.g., Ethyl Acetate), Supercritical Fluids |

| Byproducts | Significant inorganic waste | Minimal waste (e.g., water) |

| Efficiency | Batch processing, lower atom economy | Continuous flow, higher atom economy |

Design and Synthesis of Conformationally Restricted Analogues for Fundamental Chemical Studies

To better understand the structure-property relationships of 6-(2,6-dimethoxyphenyl)-6-oxohexanoic acid, the design and synthesis of conformationally restricted analogues are of great interest. By locking the molecule into specific spatial arrangements, researchers can probe the influence of its three-dimensional shape on its chemical reactivity and physical properties.

This can be achieved by:

Incorporating the phenyl ring into a larger, rigid polycyclic system such as a tetralone or indanone framework.

Creating cyclic structures by linking the hexanoic acid chain back to the aromatic ring.

These rigid structures would be invaluable for fundamental studies, such as investigating the kinetics of reactions involving the keto or carboxylic acid groups without the complication of multiple rotational conformers. Such studies have been successfully employed in peptide chemistry to determine the bioactive conformation of molecules. nih.gov

Integrated Computational and Experimental Approaches for Reactivity Prediction and Pathway Elucidation

The synergy between computational modeling and experimental work provides a powerful tool for modern chemical research. Density Functional Theory (DFT) and other quantum-mechanical methods can be used to gain deep insights into the properties and reactivity of this compound. nih.gov

Future research in this area would involve:

Reactivity Prediction: Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) maps can identify the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. nih.govresearchgate.net

Mechanism Elucidation: Computational modeling can be used to map out entire reaction pathways, including transition states and intermediates, for the synthesis and subsequent transformations of the molecule. nih.gov This allows for a rational approach to optimizing reaction conditions and selectivity.

Spectroscopic Analysis: Theoretical calculations of NMR and IR spectra can aid in the structural confirmation of synthetic products and intermediates. researchgate.net

Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Kinetic Studies

To optimize synthetic processes, real-time understanding of reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT), utilizing advanced spectroscopic probes, allows for in-situ monitoring of chemical transformations.

For the synthesis of this compound, techniques such as:

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): Can track the concentration of reactants, intermediates, and the final product in real-time by monitoring characteristic vibrational bands.

Raman Spectroscopy: Is highly effective for monitoring reactions in solution and is particularly useful for observing changes in the carbon skeleton and aromatic ring.

In Situ NMR: Provides detailed structural information about species present in the reaction mixture over time, offering unparalleled mechanistic insights.

The data gathered from these techniques can be used to build accurate kinetic models, leading to improved process control, higher yields, and enhanced safety. While often used to detect specific species like reactive oxygen species, the principles of probe-assisted spectroscopy are broadly applicable to monitoring any chemical reaction. nih.gov

Potential for Bio-inspired Synthesis and Biocatalysis Optimization in the Production of Related Compounds

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes and whole-cell systems can perform complex chemical transformations with remarkable precision under mild conditions.

Future research could focus on:

Enzymatic Synthesis: Identifying or engineering enzymes, such as ketoreductases, to stereoselectively reduce the ketone group of the target molecule, or using P450 monooxygenases for targeted hydroxylations. nih.gov

Whole-Cell Biotransformation: Developing microbial strains capable of producing the target compound or its precursors from simple, renewable feedstocks. An analogous process is the engineered Pseudomonas putida strain used to produce 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural. nih.gov

Tandem Catalysis: Integrating biocatalytic steps with chemical catalysis can create highly efficient and sustainable synthetic routes. A notable example is the production of ε-caprolactone from 1,6-hexanediol (B165255) by combining a Gluconobacter oxydans oxidation step with chemical cyclization. rsc.org The enzymatic synthesis of a related compound, 6-cyano-4-oxohexanoic acid, using the MenD enzyme highlights the potential of biocatalysis in this area. researchgate.net

| Enzyme Class | Potential Reaction | Benefit |

|---|---|---|

| Ketoreductase (KRED) | Stereoselective reduction of the ketone | Access to chiral hydroxy acids |

| Cytochrome P450 | Hydroxylation of the aromatic ring or alkyl chain | Creation of new functionalized derivatives |

| Lipase/Esterase | Esterification or hydrolysis of the carboxylic acid | Synthesis of esters or controlled release applications |

| Oxidase | Oxidation of precursors | Green synthesis from bio-based feedstocks |

Investigation of Materials Science Applications beyond Current Scope, including Bio-based Polymers

The structure of this compound makes it an intriguing candidate as a monomer for the synthesis of novel polymers. As a bifunctional molecule (containing both a carboxylic acid and a reactive ketone), it can be chemically modified to create building blocks for advanced materials.

Potential applications in materials science include:

Bio-based Polyesters and Polyamides: After modification (e.g., reduction of the ketone to an alcohol or conversion of the acid to a diamine), the molecule could be used as a monomer. The bulky 2,6-dimethoxyphenyl group would likely impart unique properties to the resulting polymer, such as increased rigidity, altered thermal stability, and modified solubility. The development of polymers from bio-based monomers is a rapidly growing field of research. fraunhofer.dechemrxiv.org

Functional Polymers: The ketone functionality could be used for post-polymerization modification, allowing for the attachment of other molecules to the polymer backbone, creating materials with tailored properties for specific applications.

The drive to create polymers from renewable resources is a key aspect of sustainable materials science, with compounds like polyhydroxyalkanoates (PHAs) and polylactic acid (PLA) demonstrating the commercial viability of this approach. nih.govmdpi.com

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The full potential of this compound can best be realized through interdisciplinary research that spans multiple scientific fields.

Organic Chemistry: Focuses on developing efficient and sustainable synthetic routes.

Materials Science: Investigates the incorporation of this molecule into novel polymers and materials, and characterizes their physical and chemical properties. fraunhofer.de

Chemical Biology and Biocatalysis: Explores the use of enzymes and microorganisms for the synthesis of the compound and its derivatives, and studies the potential bio-inspired applications. nih.gov

By combining expertise from these areas, researchers can create a comprehensive research program, from the fundamental design and synthesis of the molecule to its application in advanced, sustainable technologies. This integrated approach is essential for tackling complex scientific challenges and driving innovation.

常见问题

Q. What are the standard synthetic routes for preparing 6-(2,6-dimethoxyphenyl)-6-oxohexanoic acid, and what reaction conditions are typically employed?

The compound is synthesized via Friedel-Crafts acylation, where adipoyl chloride reacts with 1,3-dimethoxybenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Hydrolysis of the intermediate acid chloride yields the final product. Key conditions include anhydrous solvents (e.g., dichloromethane), controlled temperature (0–25°C), and stoichiometric catalyst loading to ensure regioselectivity for the 2,6-substitution pattern .

Q. How is the purity and structural integrity of 6-(2,6-dimethoxyphenyl)-6-oxohexoic acid verified in laboratory settings?

Characterization involves:

- NMR spectroscopy : To confirm the aromatic substitution pattern (e.g., methoxy groups at 2,6-positions) and ketone/acid proton environments .

- HPLC : For purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

- Mass spectrometry (ESI or HRMS) : To validate the molecular ion ([M-H]⁻ expected for m/z 279.0871) .

Q. What are the common functional group transformations possible for this compound, and under what conditions are they performed?

- Esterification : React with methanol/H₂SO₄ to form methyl esters (94% yield reported for analogous compounds) .

- Reduction : Use NaBH₄ or LiAlH₄ to reduce the ketone to a secondary alcohol (requires protection of the carboxylic acid) .

- Amidation : Couple with amines via carbodiimide-mediated activation (e.g., EDC/DMAP) .

Advanced Research Questions

Q. How can researchers optimize the Friedel-Crafts acylation step to improve yield and regioselectivity for the 2,6-dimethoxy substitution pattern?

- Catalyst screening : Compare AlCl₃, FeCl₃, and BF₃·Et₂O to enhance electrophilic aromatic substitution at the para position relative to methoxy groups.

- Solvent effects : Polar aprotic solvents (e.g., nitrobenzene) may improve regioselectivity by stabilizing intermediates.

- Competitive experiments : Use 1,3- vs. 1,4-dimethoxybenzene to assess electronic/steric influences .

Q. What strategies are effective in resolving contradictory data regarding the compound’s solubility in different solvent systems?

- Solubility parameter analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents like DMSO, THF, or ethanol .

- Co-solvent systems : Use water-miscible solvents (e.g., acetone) to enhance aqueous solubility for biological assays.